molecular formula C16H10Cl2N4S B2467748 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 477846-69-8

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2467748
CAS No.: 477846-69-8
M. Wt: 361.24
InChI Key: SYXBBWYFNIWBEG-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a novel chemical entity designed for researchers investigating new therapeutic strategies, particularly in oncology and neurodegenerative diseases. This compound belongs to a class of fused heterocycles that have demonstrated significant potential in early-stage research. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core is a pharmacologically privileged scaffold known for its ability to interact with multiple biological targets. Recent studies on closely related analogs have shown that these compounds can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in cancers such as breast cancer . Some derivatives have exhibited superior anti-proliferative activity against cancer cell lines (including MCF-7 and MDA-MB-231) and greater EGFR inhibition potency compared to the standard drug Erlotinib . Beyond oncology, the triazolo-thiadiazine architecture is being explored in multi-target-directed ligand (MTDL) strategies for complex diseases like Alzheimer's . Research indicates that analogs of this core structure can concurrently inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and cyclooxygenase-2 (COX-2), addressing both cholinergic deficits and neuroinflammation . The specific substitution pattern of this compound, featuring a 2,4-dichlorophenyl group at the 6-position, is of high research interest. The presence of electron-withdrawing groups like chloride on the phenyl ring has been correlated with enhanced biological activity in various pharmacological assays, making this derivative a promising candidate for further structure-activity relationship (SAR) studies . This compound is offered to support cutting-edge drug discovery efforts, providing a valuable tool for enzymatic assays, cell-based studies, and the development of new multi-target therapeutic agents.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4S/c17-11-6-7-12(13(18)8-11)14-9-23-16-20-19-15(22(16)21-14)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBBWYFNIWBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazoles with substituted phenacyl bromides. The reaction is carried out in the presence of an equimolar quantity of potassium hydroxide, which facilitates the cyclization process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. For instance, a series of compounds synthesized from this scaffold demonstrated potent antitumoral effects through mechanisms such as inhibition of tubulin polymerization. This mode of action is crucial for disrupting cancer cell division and growth .

Case Study: Antitumoral Activity

  • Compound Tested : 6-(2,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.
  • Findings : The compound exhibited significant inhibition of cancer cell proliferation in vitro. The study emphasized the structural variations that could enhance biological activity against different cancer types .

Antimicrobial Activity

The antimicrobial potential of triazolo-thiadiazine derivatives has been extensively researched. Compounds derived from the triazolo-thiadiazine framework have shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

  • Study Overview : A series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and tested for antimicrobial activity.
  • Results : Some derivatives exhibited remarkable antibacterial and antifungal properties, suggesting their potential use as therapeutic agents in treating infections caused by resistant strains .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of triazolo-thiadiazine derivatives. Variations in the phenyl moiety have been linked to changes in biological activity profiles.

Key Findings on SAR

  • Modifications to the phenyl ring can significantly affect the compound's efficacy against specific targets.
  • Certain substitutions enhance solubility and bioavailability while minimizing toxicity .

Drug Development Potential

The unique structural features of this compound make it a promising candidate for further drug development. Its ability to interact with various biological targets opens avenues for creating multifunctional drugs.

Pharmacokinetic Studies

Recent pharmacokinetic evaluations using ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have identified several promising compounds for further investigation. These studies help predict the behavior of these compounds in biological systems and their potential therapeutic windows .

Summary of Applications

ApplicationDescriptionKey Findings
AnticancerInhibition of tubulin polymerizationSignificant cell proliferation inhibition observed
AntimicrobialEfficacy against bacterial and fungal strainsNotable antimicrobial activity against resistant strains
SARUnderstanding how structural modifications affect activitySubstitutions can enhance efficacy and reduce toxicity
Drug DevelopmentPotential for creating multifunctional drugsPromising pharmacokinetic profiles identified

Comparison with Similar Compounds

6-(2,4-Difluorophenyl)-3-(4-Chlorophenyl)-7H-Triazolothiadiazine

  • Structural Differences : Replaces chlorine with fluorine at the 6-position and introduces a 4-chlorophenyl group at the 3-position.
  • Biological Activity : Exhibits modified pharmacokinetics due to fluorine’s electronegativity, enhancing blood-brain barrier penetration in neuropharmacological studies .
  • Conformational Analysis : The thiadiazine ring adopts a screw-boat conformation, distinct from the planar structure of the target compound .

6-(4-Chlorophenyl)-3-Phenyl-7H-Triazolothiadiazine

  • Structural Differences : Features a single chlorine substituent at the 4-position of the 6-phenyl group.
  • Biological Activity: Demonstrates IC50 values in the nanomolar range against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming ampicillin in antimicrobial assays .

Methoxy and Aryl-Substituted Derivatives

6-(4-Methoxyphenyl)-3-(5-Methyl-1H-Pyrazol-3-yl)-7H-Triazolothiadiazine

  • Structural Differences : Incorporates a methoxyphenyl group at the 6-position and a pyrazole ring at the 3-position.
  • Biological Activity : Shows superior alkaline phosphatase inhibition (h-TNAP and h-IAP) and antiproliferative effects compared to conventional therapies .

3-(4-Methoxyphenyl)-6-(3-Amino-4-Methoxyphenyl)-7H-Triazolothiadiazine

  • Structural Differences: Adds an amino-methoxyphenyl group at the 6-position.
  • Biological Activity : Achieves 45.44% mean growth inhibition across NCI-60 cancer cell lines, with p-chlorophenyl substitution at C-6 critical for potency .

Hybrid and Spiro Derivatives

Spiro Oxindole-Triazolothiadiazine Derivatives

  • Structural Differences : Integrates a spiro oxindole moiety at the 7-position.
  • Biological Activity : Exhibits antitumor activity against DU145 and EC109 cell lines, surpassing 5-Fluorouracil in efficacy .

6-[5-(3,4-Dichlorophenyl)Furan-2-yl]-3-Phenyl-7H-Triazolothiadiazine

  • Structural Differences : Replaces the 6-aryl group with a dichlorophenyl-furan hybrid.
  • Biological Activity : Unique furan-dichlorophenyl combination enhances selectivity in antiviral applications (Molecular Weight: 427.3 g/mol) .

Biological Activity

The compound 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antifungal properties.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • Substituents :
    • 2,4-Dichlorophenyl group at position 6
    • Phenyl group at position 3

Synthesis

The synthesis of this compound typically involves the heterocyclization reaction of suitable precursors under controlled conditions. Recent studies have reported yields ranging from 81% to 95% , confirming the efficiency of the synthetic methods used .

Cytotoxicity

In vitro studies have demonstrated that derivatives of triazolo-thiadiazines exhibit significant cytotoxicity against various cancer cell lines. Notably:

  • HeLa Cells : Compounds derived from this class showed an inhibition range of 54% to 65% against HeLa cells.
  • Other Cancer Cell Lines : Studies indicated IC50 values between 1.1 µM and 18.8 µM for liver (Huh7), breast (MCF-7), and colon (HCT116) cancer cell lines .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. The results indicate:

  • High activity against both drug-sensitive and drug-resistant strains of Gram-positive bacteria.
  • Some derivatives displayed activity up to 16 times greater than ampicillin , particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, antifungal activity has been noted:

  • Compounds within this class have shown effectiveness against common fungal pathogens.
  • Specific derivatives were tested against Candida albicans and demonstrated promising results .

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptor sites. For instance:

  • Antitumor Activity : The compounds may inhibit tubulin polymerization or interfere with cell cycle progression in cancer cells.
  • Antimicrobial Action : The mode of action may include disruption of bacterial cell wall synthesis or interference with metabolic pathways in fungi.

Case Studies

StudyCell LineIC50 (µM)Activity Type
Aytac et al.Huh71.1Cytotoxic
Xu et al.SGC-79010.011Antiproliferative
Khan et al.H157100Cytotoxic

These studies illustrate the potential of triazolo-thiadiazines as therapeutic agents in oncology and infectious diseases.

Q & A

Q. What are the standard synthetic routes for synthesizing 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

Methodological Answer: The compound is typically synthesized via condensation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide derivatives in the presence of a base (e.g., potassium hydroxide). Cyclization occurs under reflux in ethanol or DMF, yielding the triazolo-thiadiazine core. Alternative routes involve hydrazonoyl chlorides reacting with triazole-thiol precursors, as described in multi-step protocols .

Q. How is the structural integrity of the compound confirmed after synthesis?

Methodological Answer: Structural confirmation employs spectroscopic techniques:

  • 1H/13C NMR : Identifies aromatic proton environments and substituent positions.
  • FT-IR : Confirms N–H and C=S stretching vibrations (~3200 cm⁻¹ and ~1250 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous confirmation, resolving bond lengths and angles .

Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?

Methodological Answer: Standard assays include:

  • Agar Dilution : Minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Broth Microdilution : Quantitative assessment of bacterial growth inhibition. Activity correlates with substituent electronegativity; 2,4-dichlorophenyl groups enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer: Key optimizations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. ethanol.
  • Catalyst Use : Triethylamine (TEA) accelerates condensation by deprotonating intermediates.
  • Temperature Control : Reflux at 80–100°C balances reaction rate and side-product suppression. Purity is monitored via TLC, with column chromatography (silica gel, hexane/ethyl acetate) for isolation .

Q. How do computational methods aid in predicting the compound’s biological activity?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulates binding to target enzymes (e.g., E. coli DNA gyrase), identifying key interactions (H-bonds, hydrophobic contacts).
  • QSAR Models : Relate substituent properties (Hammett σ, logP) to MIC values. Electron-withdrawing groups (e.g., Cl) enhance activity by stabilizing enzyme-inhibitor complexes .

Q. How are discrepancies in biological activity data resolved across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., alkoxy vs. nitro groups) and correlate with MIC trends.
  • Crystallographic Data : Compare bond angles/distances to identify steric clashes in inactive derivatives.
  • Metabolic Stability Assays : Test susceptibility to hepatic microsomal degradation, which may explain in vitro-in vivo discrepancies .

Q. What strategies address low solubility in pharmacological testing?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility (e.g., carboxylate derivatives).
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for enhanced bioavailability .

Contradictions and Recommendations

  • Synthetic Routes : reports phenacyl bromide-mediated cyclization, while uses hydrazonoyl chlorides. Researchers should compare reaction kinetics and scalability.
  • Biological Data : Some derivatives show high in vitro activity but poor in vivo efficacy. This necessitates PK/PD studies to assess absorption and metabolism .

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